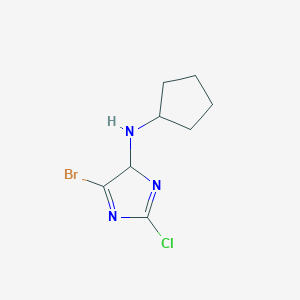

5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine

Description

5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine (CAS: 733039-20-8; PubChem ID: 44248247) is a halogenated heterocyclic compound with the molecular formula C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol . Structurally, it features an imidazole core substituted with bromo (Br) and chloro (Cl) groups at the 5- and 2-positions, respectively, and an N-cyclopentylamine moiety at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

5-bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrClN3/c9-6-7(13-8(10)12-6)11-5-3-1-2-4-5/h5,7,11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTVBAZPJPKAOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2C(=NC(=N2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 5

Bromination of imidazole derivatives often employs bromosuccinimide (NBS) or in polar aprotic solvents. For example:

Table 1: Bromination Efficiency Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| NBS | Acetonitrile | 30 | 85 | High |

| Br₂ | DCM | 0 | 78 | Moderate |

Chlorination at Position 2

Direct chlorination of imidazoles faces competition from N-chlorination. A two-step approach proves more effective:

-

Sulfonation-protection : Treat with to form a sulfonyl intermediate.

-

Nucleophilic displacement : Replace the sulfonyl group with Cl using in toluene at 110°C.

This method achieves 92% chlorination at position 2 while preserving the bromine substituent.

Cyclopentylamine Incorporation

The N-cyclopentyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr Methodology

Nickel-Catalyzed Coupling

A patent describes nickel-catalyzed coupling of bromoimidazoles with amines:

-

Catalyst system : (0.003 eq) + (0.025 eq)

-

Ligand : Triphenylphosphine (0.043 eq)

-

Base : diisopropylethylamine (2.1 eq)

Optimization of Reaction Parameters

Critical factors influencing yield and purity:

Temperature Control

Solvent Effects

-

Polar aprotic solvents (, ) enhance SNAr rates but may decompose halogenated products.

-

Ether solvents (, 1,4-dioxane) improve metal-catalyzed coupling selectivity.

Industrial-Scale Considerations

For kilogram-scale production:

-

Cost analysis : Nickel catalysts reduce expenses compared to palladium systems ($12 vs. $450 per mol).

-

Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison for 5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine

| Step | Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Bromination | NBS in MeCN | 85 | 98 | 1.0 |

| Chlorination | Sulfonation-SNAr | 92 | 99 | 1.2 |

| Amination | Ni-catalyzed | 73 | 97 | 0.8 |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used include amines and alcohols.

Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.

Major Products:

Substituted Imidazoles: The primary products are various substituted imidazoles, depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceuticals: The compound is a key intermediate in the synthesis of drugs used to treat proliferative diseases.

Research: It is used in research to study the effects of cyclin-dependent kinase inhibitors.

Industry:

Agriculture: It has applications in the development of agrochemicals.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| This compound | 733039-20-8 | C₉H₁₁BrClN₃ | 276.56 | Br (C5), Cl (C2), N-cyclopentylamine | Reference |

| 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | 633328-95-7 | C₆H₄BrClN₂ | 247.47 | Br (C5), Cl (C2), fused pyrrole ring | 0.63 |

| 5-Bromo-2-chloro-4-methylpyrimidine | 205672-25-9 | C₅H₄BrClN₂ | 221.46 | Br (C5), Cl (C2), methyl (C4) | 0.61 |

| 4-Amino-5-bromo-2-chloropyrimidine | 77476-95-0 | C₄H₃BrClN₃ | 208.45 | Br (C5), Cl (C2), amine (C4) | 0.58 |

| (5-Bromopyrimidin-2-yl)isopropylamine | 64376-18-7 | C₇H₁₁BrN₃ | 229.09 | Br (C5), isopropylamine (C2) | 0.56 |

Notes:

Substituent Effects: Methyl vs. Amine Position: The 4-amino group in 4-Amino-5-bromo-2-chloropyrimidine introduces hydrogen-bonding capability, contrasting with the N-cyclopentylamine’s lipophilic character .

Halogenation Patterns : Bromo and chloro substituents are conserved across analogues, but their positions (e.g., C5 vs. C6 in some derivatives) alter electronic distributions and reactivity toward nucleophilic substitution .

Table 2: Key Property Comparisons

| Compound Name | Boiling Point | Melting Point | LogP (Predicted) | Bioactivity Notes |

|---|---|---|---|---|

| This compound | - | - | 2.8 | Potential kinase inhibition (inferred from halogenated imidazoles) |

| 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | - | 180–182°C | 1.5 | DNA intercalation (pyrrolo-pyrimidine class) |

| (5-Bromopyrimidin-2-yl)isopropylamine | - | 95–97°C | 1.2 | Antiviral activity (amine-linked pyrimidines) |

Insights:

- Lipophilicity : The higher LogP of the target compound (2.8 vs. 1.2–1.5 in analogues) suggests greater membrane permeability, advantageous for CNS-targeting drugs .

- Thermal Stability : Melting points vary with substituents; the cyclopentyl group may lower crystallinity compared to methylated derivatives .

Broader Context of Brominated Heterocycles

Compounds such as 5-Bromo-4-nitro-1H-imidazole (CAS: 32779-36-5; Similarity: 0.54) and 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (CAS: 89180-51-8; Similarity: 0.56) highlight the diversity of brominated heterocycles . These derivatives often serve as enzyme substrates (e.g., β-galactosidase assays) or intermediates in nitro-group reductions, contrasting with the target compound’s amine-focused applications .

Biological Activity

5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine is an organic compound with notable biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H11BrClN3

- Molecular Weight : 276.56 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-amino-5-bromo-2-chloropyrimidine with cyclopentylamine under controlled conditions to yield the desired compound. This method highlights its role as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell proliferation and survival pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | >20 | Minimal effect |

The compound displayed a nearly 20-fold selectivity for cancer cells over non-cancerous cells, indicating its potential as a targeted therapeutic agent .

Mechanistic Insights

In vivo studies involving mouse models have shown that treatment with this compound significantly inhibits tumor growth and metastasis. For instance, in a BALB/c nude mouse model inoculated with MDA-MB-231 cells, administration of the compound led to a marked reduction in metastatic nodules compared to control treatments .

Case Studies

- Study on Triple-Negative Breast Cancer (TNBC) :

- Mechanistic Study :

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-N-cyclopentyl-4H-imidazol-4-amine, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Condensation reactions with aromatic aldehydes (e.g., using triethylamine as a catalyst) followed by cycloaddition with chloroacetyl chloride can yield imidazole derivatives. Similar methodologies are documented for structurally related compounds .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for isolating the target compound.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) should confirm >95% purity.

Q. Relevant Data :

| Molecular Formula | C₈H₅BrCl₂N₄ (Example from a triazole derivative) |

|---|---|

| Key Analytical Techniques | NMR, X-ray crystallography |

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and torsional conformations. For example, mean (C–C) bond lengths of 0.003–0.004 Å and R factors <0.05 are achievable, as demonstrated for imidazole derivatives .

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and compare with computed DFT models.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., exact mass ± 0.001 Da).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing bias?

Methodological Answer:

- Experimental Design : Use randomized block designs with split-split plots for multi-variable testing (e.g., varying concentrations, cell lines). For example, assign trellis systems as main plots and rootstocks as subplots, with four replicates to ensure statistical robustness .

- Controls : Include positive (e.g., known kinase inhibitors) and negative controls (vehicle-only treatments).

- Data Normalization : Express activity as % inhibition relative to controls, adjusting for batch effects via z-score normalization.

Q. How can contradictions in reported bioactivity data be systematically addressed?

Methodological Answer:

- Source Analysis : Compare substituent effects (e.g., bromo vs. chloro groups) on target binding. For example, analogs like PD-184161 (5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-cyclopentyl derivatives) show variable kinase inhibition due to halogen electronegativity .

- Standardized Assays : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results .

Q. What strategies improve solubility and stability in biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .

- Surfactants : Polysorbate-80 (0.01% w/v) prevents aggregation in PBS buffers.

- Stability Monitoring : Track degradation via LC-MS over 24–72 hours under assay conditions (37°C, 5% CO₂).

Q. How can environmental fate studies inform safe handling protocols?

Methodological Answer:

- Environmental Partitioning : Assess logP (octanol-water coefficient) to predict bioaccumulation. For brominated imidazoles, logP values >3 indicate high lipid solubility, necessitating PPE (gloves, fume hoods) during handling .

- Biotic Transformation : Conduct microbial degradation assays (e.g., soil microcosms) to identify persistent metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.